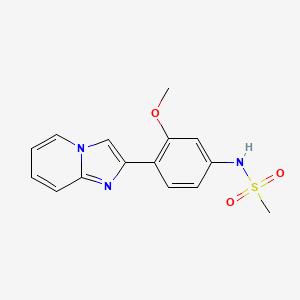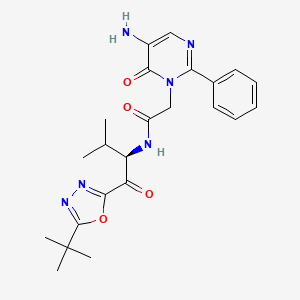
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate is a complex organic compound with a molecular formula of C37H48N2O10 and a molecular weight of 680.78442 g/mol. This compound is known for its intricate structure, which includes multiple functional groups such as methacrylate, ether, and amide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate involves multiple steps. One common method includes the reaction of dimethylolpropionic acid with methacrylic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The methacrylate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted methacrylate derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate is utilized in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of advanced polymers and copolymers with unique mechanical and thermal properties.
Biology: The compound is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and structural versatility.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate involves its interaction with specific molecular targets and pathways. The methacrylate groups can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and mechanical strength. The ether and amide groups contribute to the compound’s biocompatibility and ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) diacrylate
- (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dibutyrate
Uniqueness
The uniqueness of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate lies in its combination of functional groups, which provide a balance of reactivity, stability, and biocompatibility. This makes it particularly suitable for applications in advanced materials and biomedical research.
Properties
| 34549-40-1 | |
Molecular Formula |
C37H48N2O10 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
[2,2-dimethyl-22-(2-methylprop-2-enoyloxymethyl)-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo[23.2.2.23,6]hentriaconta-1(27),3(31),4,6(30),25,28-hexaen-9-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C37H48N2O10/c1-25(2)33(40)46-23-31-21-44-29-15-11-27(12-16-29)37(5,6)28-13-17-30(18-14-28)45-22-32(24-47-34(41)26(3)4)49-36(43)39-20-10-8-7-9-19-38-35(42)48-31/h11-18,31-32H,1,3,7-10,19-24H2,2,4-6H3,(H,38,42)(H,39,43) |
InChI Key |
ISBUDLALGBNAST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC(OC(=O)NCCCCCCNC(=O)O1)COC(=O)C(=C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




